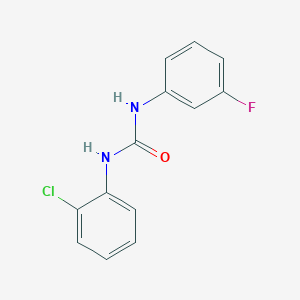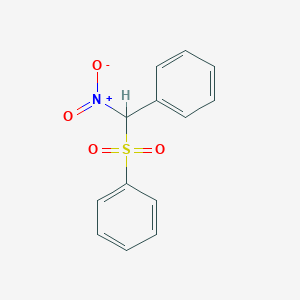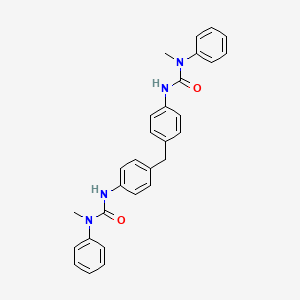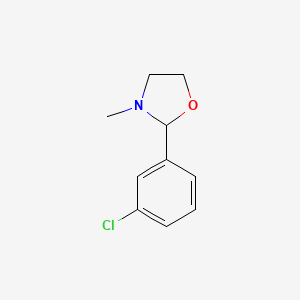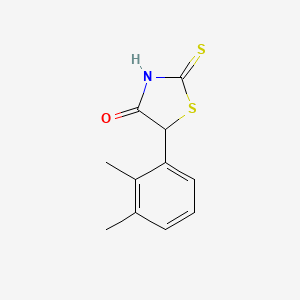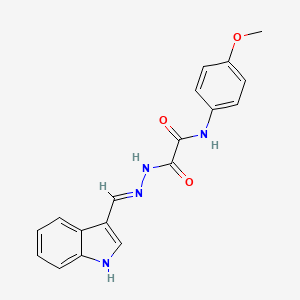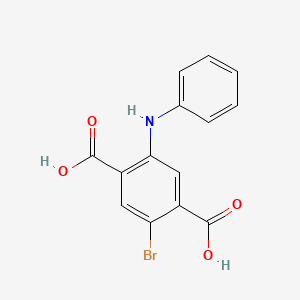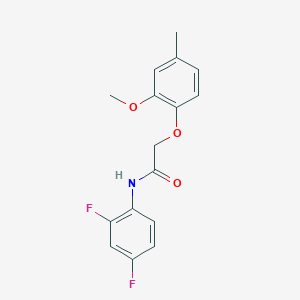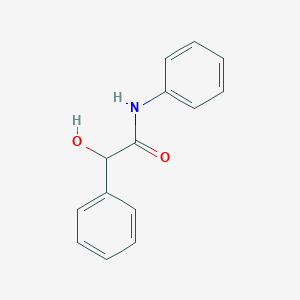
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline is a chemical compound with the molecular formula C29H29NSi and a molecular weight of 419.647 g/mol This compound is part of the phenazasiline family, which is characterized by the presence of a silicon atom within the phenazine structure
Preparation Methods
The synthesis of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of benzyl chloride and trimethylphenazasiline in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline involves its interaction with specific molecular targets. The silicon atom within the compound plays a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of stable radical cations and the delocalization of electrons, which contribute to its unique chemical behavior .
Comparison with Similar Compounds
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline can be compared with other similar compounds such as:
5,10-Dihydro-10,10-diphenyl-2,5,8-trimethylphenazasiline: This compound has a similar structure but with phenyl groups instead of benzyl groups.
10,11-Dihydro-5,11-dimethyl-11-hydroxy-5,10-methano-5H-dibenzo (A,D)cycloheptene: Another related compound with different substituents and a different core structure.
The uniqueness of this compound lies in its specific substituents and the presence of the silicon atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
18768-65-5 |
|---|---|
Molecular Formula |
C29H29NSi |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
10,10-dibenzyl-2,5,8-trimethylbenzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C29H29NSi/c1-22-14-16-26-28(18-22)31(20-24-10-6-4-7-11-24,21-25-12-8-5-9-13-25)29-19-23(2)15-17-27(29)30(26)3/h4-19H,20-21H2,1-3H3 |
InChI Key |
VLSRSVFVBJRDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C([Si]2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


